N-butyl-N'-(2-chloro-3-pyridinyl)urea
Description
N-butyl-N'-(2-chloro-3-pyridinyl)urea is a substituted urea derivative characterized by a butyl group attached to one nitrogen atom and a 2-chloro-3-pyridinyl moiety on the adjacent nitrogen.
Properties
Molecular Formula |
C10H14ClN3O |
|---|---|
Molecular Weight |
227.69g/mol |
IUPAC Name |
1-butyl-3-(2-chloropyridin-3-yl)urea |
InChI |
InChI=1S/C10H14ClN3O/c1-2-3-6-13-10(15)14-8-5-4-7-12-9(8)11/h4-5,7H,2-3,6H2,1H3,(H2,13,14,15) |
InChI Key |
ZUOJODJYQMTGNH-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)NC1=C(N=CC=C1)Cl |
Canonical SMILES |
CCCCNC(=O)NC1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea)
- Structure : Substitutes the pyridinyl group with a 3,4-dichlorophenyl ring and includes an additional methyl group on the urea nitrogen.
- CAS No.: 555-37-3 .
- Properties :
- Molecular formula: Likely C₁₁H₁₄Cl₂N₂O (estimated molecular weight ~277.15 g/mol).
- Applications: Herbicide, inhibiting cellulose biosynthesis in plants.
- The pyridinyl nitrogen in N-butyl-N'-(2-chloro-3-pyridinyl)urea introduces polarity, possibly improving solubility in polar solvents.
N-butyl-N'-(4-methoxy-benzenesulfonyl)-urea
- Structure : Features a sulfonyl-linked 4-methoxyphenyl group instead of the chloropyridinyl moiety.
- Molecular Weight : 286.35 g/mol (C₁₂H₁₈N₂O₄S) .
- Properties :
- LogP: ~2.02 (indicative of moderate lipophilicity).
- Polar Surface Area (PSA): 95.5 Ų, suggesting hydrogen-bonding capacity.
- The methoxy substituent may enhance photostability compared to chlorine, which is prone to dehalogenation .
Cumyluron (N-((2-chlorophenyl)methyl)-N'-(1-methyl-1-phenylethyl)urea)
- Structure : Contains a 2-chlorobenzyl group and a bulky cumyl substituent.
- Applications : Herbicide targeting broadleaf weeds .
- Key Differences :
Physicochemical and Functional Insights
Structural Influence on Solubility and Stability
- Pyridinyl vs. Phenyl : The nitrogen atom in the pyridinyl ring increases polarity, improving aqueous solubility compared to neburon’s dichlorophenyl group. However, this may reduce membrane permeability .
- Chlorine Position : The 2-chloro substitution on pyridine may sterically hinder enzymatic degradation, enhancing environmental persistence relative to unsubstituted analogs .
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